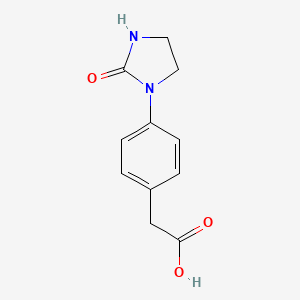

2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid

CAS No.: 492445-92-8

Cat. No.: VC2276666

Molecular Formula: C11H12N2O3

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 492445-92-8 |

|---|---|

| Molecular Formula | C11H12N2O3 |

| Molecular Weight | 220.22 g/mol |

| IUPAC Name | 2-[4-(2-oxoimidazolidin-1-yl)phenyl]acetic acid |

| Standard InChI | InChI=1S/C11H12N2O3/c14-10(15)7-8-1-3-9(4-2-8)13-6-5-12-11(13)16/h1-4H,5-7H2,(H,12,16)(H,14,15) |

| Standard InChI Key | SAUIBPUGJQBOSH-UHFFFAOYSA-N |

| SMILES | C1CN(C(=O)N1)C2=CC=C(C=C2)CC(=O)O |

| Canonical SMILES | C1CN(C(=O)N1)C2=CC=C(C=C2)CC(=O)O |

Introduction

Chemical Properties

Physical and Chemical Characteristics

2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid possesses distinct physical and chemical properties that influence its behavior in various applications. The compound's basic properties are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 492445-92-8 |

| Molecular Formula | C11H12N2O3 |

| Molecular Weight | 220.22 g/mol |

| Exact Mass | 220.08500 |

| Density | 1.343 g/cm³ |

| LogP | 1.23710 |

| PSA (Polar Surface Area) | 69.64000 |

| Index of Refraction | 1.604 |

| MDL Number | MFCD05864552 |

These fundamental properties establish the compound's identity and provide essential information for researchers working with this molecule . The moderate LogP value of 1.23710 suggests a balance between hydrophilicity and lipophilicity, which could be advantageous for certain pharmaceutical applications where balanced solubility characteristics are required .

Structural Features

The compound features a distinctive molecular architecture consisting of three key structural components: an imidazolidinone ring (2-oxoimidazolidin-1-yl), a phenyl ring, and an acetic acid moiety. This unique arrangement contributes to its potential biological activity and synthetic utility. The imidazolidinone ring is a five-membered heterocyclic structure containing two nitrogen atoms and a carbonyl group, which can participate in hydrogen bonding interactions with biological targets .

The phenyl ring serves as a rigid, planar connector between the imidazolidinone and acetic acid groups, potentially enhancing the compound's ability to interact with specific biological receptors through π-π stacking or hydrophobic interactions. The acetic acid moiety provides a carboxylic acid functional group that can participate in hydrogen bonding, ionic interactions, or serve as a site for further chemical modifications.

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid serves as a key intermediate in the pharmaceutical industry, particularly in the synthesis of various therapeutic agents. Its utility stems from its unique structural features that provide a versatile scaffold for further chemical modifications. The presence of both the imidazolidinone ring and phenylacetic acid moiety makes it valuable in the development of compounds targeting specific biological pathways .

Researchers can leverage the reactivity of the carboxylic acid group to create amides, esters, or other derivatives, while the imidazolidinone ring provides opportunities for hydrogen bonding interactions with biological targets. This dual functionality makes the compound particularly useful in medicinal chemistry applications where structural diversity is needed to optimize binding to therapeutic targets .

Related Compounds and Derivatives

Structural Analogues

Several important structural analogues of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid have been investigated, particularly in the context of anticancer research. Among these, phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate derivatives (PIB-SOs) have received considerable attention. These compounds retain the 2-oxoimidazolidin-1-yl pharmacophore but differ in the connecting groups and terminal functionalities .

The synthesis of these analogues typically involves multi-step processes, including nucleophilic addition reactions and cyclization steps. For example, 4-(2-oxoimidazolidin-1-yl)benzene-1-sulfonyl chloride can be prepared through chlorosulfonation of 1-phenylimidazolidin-2-one with chlorosulfonic acid, followed by nucleophilic addition of appropriate phenols to create diverse PIB-SO derivatives .

Comparative Analysis

Comparative studies between 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid and its structural analogues reveal interesting insights into structure-activity relationships. While the acetic acid derivative (our compound of interest) has limited documented bioactivity in the available literature, related PIB-SOs have demonstrated remarkable antiproliferative activities in the nanomolar range against multiple cancer cell lines .

A particularly notable distinction appears between compounds containing the 2-oxoimidazolidin-1-yl group and their tetrahydropyrimidinone analogues. Research has shown that while PIB-SOs exhibit significant antiproliferative activity, their tetrahydro-3-phenylpyrimidin-2(1H)-one analogues (PPB-SOs) demonstrate substantially reduced activity. This suggests that the five-membered imidazolidinone ring, as found in 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid, may be optimal for certain biological activities compared to the six-membered pyrimidinone alternative .

Research Findings and Biological Activities

Current Research Status

Importantly, research on related compounds has demonstrated that they can maintain activity in cancer cell lines that are resistant to common chemotherapeutic agents such as colchicine, paclitaxel, and vinblastine. Additionally, their activity remains unaffected in cells overexpressing P-glycoprotein, suggesting potential utility in addressing multidrug resistance in cancer treatment .

Future Research Directions

Gaps in Current Knowledge

The review of available literature reveals several significant knowledge gaps regarding 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid. These include:

-

Limited specific biological activity data for the compound itself, as opposed to its structural analogues.

-

Incomplete information on optimal synthesis routes and detailed purification protocols.

-

Sparse data on physicochemical properties such as solubility in various solvents, stability under different conditions, and potential degradation pathways.

-

Insufficient information on the binding interactions with potential biological targets.

Addressing these knowledge gaps would enhance understanding of this compound and potentially reveal new applications in pharmaceutical research and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume